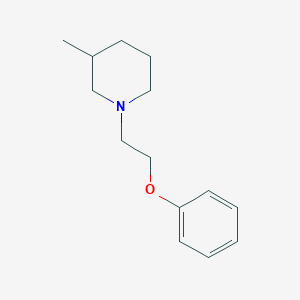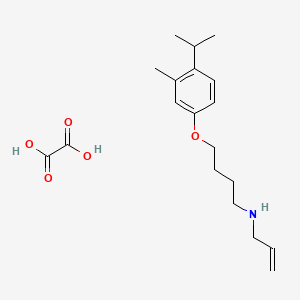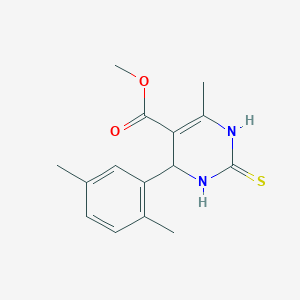![molecular formula C17H24N2O7 B4004998 1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B4004998.png)
1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine;oxalic acid
Descripción general
Descripción
1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine;oxalic acid is a complex organic compound with the molecular formula C17H24N2O7. This compound is known for its unique structure, which includes a pyrrolidine ring and a nitrophenoxy group. It is often used in various scientific research applications due to its distinctive chemical properties.
Aplicaciones Científicas De Investigación
1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine;oxalic acid is used in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine typically involves multiple steps, starting with the preparation of the nitrophenoxy intermediate. This intermediate is then reacted with a butyl chain and subsequently with pyrrolidine under controlled conditions. The final step involves the formation of the oxalic acid salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization and chromatography to ensure the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrophenoxy group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets. The nitrophenoxy group plays a crucial role in binding to these targets, while the pyrrolidine ring enhances the compound’s stability and bioavailability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-(4-Methyl-2-nitrophenoxy)butyl]piperidine
- 1-[4-(4-Methyl-2-nitrophenoxy)butyl]piperazine
Uniqueness
1-[4-(4-Methyl-2-nitrophenoxy)butyl]pyrrolidine stands out due to its unique combination of a pyrrolidine ring and a nitrophenoxy group. This structure provides distinct chemical properties that are not found in similar compounds, making it valuable for specific research applications.
Propiedades
IUPAC Name |
1-[4-(4-methyl-2-nitrophenoxy)butyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.C2H2O4/c1-13-6-7-15(14(12-13)17(18)19)20-11-5-4-10-16-8-2-3-9-16;3-1(4)2(5)6/h6-7,12H,2-5,8-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMQGGUILCSMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCCC2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(diphenylmethyl)-4-[2-(2-phenoxyethoxy)ethyl]piperazine oxalate](/img/structure/B4004949.png)
![4-[2-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4004955.png)
![1-[4-(2-biphenylyloxy)butyl]-4-methylpiperazine oxalate](/img/structure/B4004961.png)
![1-[3-(3-Bromophenoxy)propyl]imidazole;oxalic acid](/img/structure/B4004967.png)
![1-[2-(3-bromophenoxy)ethyl]piperidine oxalate](/img/structure/B4004973.png)

![2-methyl-8-[2-(2-phenoxyethoxy)ethoxy]quinoline oxalate](/img/structure/B4005002.png)
![1-[3-(4-Bromo-2-chlorophenoxy)propyl]piperidine;oxalic acid](/img/structure/B4005008.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4005012.png)
![N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4005021.png)
![N-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1-butanamine oxalate](/img/structure/B4005027.png)


